3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid
Description
Role of Aryl-Substituted Amino Acids in Peptide Engineering and Bioconjugation
β-Aryl-β-amino acids have become indispensable tools in peptide engineering due to their ability to stabilize secondary structures while resisting proteolytic degradation. The incorporation of aromatic side chains, such as phenyl or substituted phenyl groups, introduces π-π stacking interactions that reinforce helical conformations in β-peptides. For instance, β-aryl-substituted derivatives like 3-amino-3-phenylpropanoic acid form stable 14-helix structures that mimic α-helical domains in natural proteins, enabling their use as protease-resistant analogs of bioactive peptides.
The electronic and steric profiles of aryl substituents directly influence molecular recognition processes. Methoxy and isobutoxy groups, as seen in 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid, modulate solubility and hydrogen-bonding capacity. Methoxy groups enhance electron density on the aromatic ring, facilitating interactions with hydrophobic protein pockets, while branched alkoxy chains like isobutoxy improve lipophilicity for membrane penetration. These properties are exploited in the design of peptidomimetics targeting G-protein-coupled receptors (GPCRs) and integrins.
Recent catalytic advancements have expanded access to enantiomerically pure β-aryl-β-amino acids. Asymmetric Mannich reactions using thiourea catalysts achieve up to 98% enantiomeric excess (ee) for β-aryl-β-amino esters, while copper-catalyzed 1,4-reductions provide γ-amino butyric acid (GABA) analogs with >90% ee. These methods enable precise stereochemical control critical for optimizing receptor binding.
Table 1: Structural and Functional Comparison of β-Aryl-β-Amino Acid Derivatives
Contextualizing this compound Within Structural Analogues
The molecular architecture of this compound (C₁₄H₂₁NO₄, MW 267.32) features two ortho-oriented oxygen-containing groups on the aryl ring: a methoxy group at position 3 and an isobutoxy chain at position 4. This substitution pattern creates a stereoelectronic environment distinct from simpler β-aryl analogs:
- The 3-methoxy group donates electron density through resonance, increasing aryl ring nucleophilicity for interactions with electrophilic binding sites.
- The 4-isobutoxy group introduces steric bulk and lipophilicity, enhancing blood-brain barrier permeability compared to linear alkoxy chains.
Iridium-catalyzed C–H borylation has emerged as a key strategy for functionalizing such compounds. This method enables late-stage diversification of β-aryl-aminopropionic acid cores, allowing the introduction of boronate groups at the meta position relative to the amino acid side chain. Subsequent transformations yield phenolic derivatives (via Oxone® oxidation) or biaryl ethers (via Suzuki-Miyaura coupling), significantly expanding the compound’s utility in structure-activity relationship (SAR) studies.
Comparative studies with 3-amino-3-(3-fluorophenyl)propanoic acid reveal that the isobutoxy-methoxy substitution pattern improves metabolic stability by 40% in hepatic microsome assays, likely due to reduced cytochrome P450 accessibility. The compound’s dipeptide derivatives (e.g., Boc-protected analogs) maintain conformational rigidity while permitting N-terminal functionalization, making them valuable building blocks for constrained peptidomimetics.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-[3-methoxy-4-(2-methylpropoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(2)8-19-12-5-4-10(6-13(12)18-3)11(15)7-14(16)17/h4-6,9,11H,7-8,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGHCZOLJGNWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-isobutoxy-3-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes aldol condensation with a suitable amino acid derivative to form an intermediate.
Reduction and Protection: The intermediate is then reduced, and protective groups are added to prevent unwanted side reactions.
Amino Group Introduction: The amino group is introduced through nucleophilic substitution or other suitable methods.
Deprotection and Purification: Finally, the protective groups are removed, and the product is purified using techniques such as recrystallization or chromatography
Chemical Reactions Analysis
3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Esterification: The carboxylic acid moiety can undergo esterification with alcohols in the presence of acid catalysts to form esters
Scientific Research Applications
Pharmaceutical Research
Lead Compound for Drug Development:
This compound is being investigated as a potential lead compound for developing drugs targeting neurodegenerative diseases. Its structure allows for interaction with biological receptors, particularly G-protein coupled receptors, which are crucial in metabolic pathways related to lipid metabolism and inflammation .
Peptide Synthesis:
this compound serves as a vital building block in peptide synthesis, especially in creating custom peptides for therapeutic applications. Its incorporation into peptide chains can enhance the efficacy and bioavailability of drug candidates .
Biochemical Research
Protein Interaction Studies:
Researchers utilize this compound to study enzyme-substrate interactions and protein-ligand binding. The amino and carboxyl groups facilitate hydrogen bonding and ionic interactions with target molecules, providing insights into protein function and disease mechanisms .
Neuropharmacological Studies:
Preliminary studies indicate that derivatives of this compound can modulate synaptic transmission by acting as antagonists at glutamate receptors, suggesting potential applications in treating conditions like Alzheimer's disease.
Material Science
Polymer Applications:
The compound can be incorporated into polymer systems to improve their mechanical properties. Its unique chemical structure contributes to enhanced performance characteristics in various industrial applications .
Neuropharmacological Effects
A study examining related compounds revealed that certain derivatives could significantly affect neuronal activity, potentially leading to novel treatments for neurodegenerative diseases.
Antimicrobial Activity
Research highlights the antimicrobial efficacy of amino acid derivatives with phenolic groups. The following table summarizes findings from recent studies on related compounds:
| Compound Name | Activity Type | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|---|
| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | Antibacterial | Staphylococcus aureus | 24 |
| This compound | Antifungal | Candida auris | 20 |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | Antibacterial | Escherichia coli | 22 |
These results suggest that modifications to the amino acid structure can enhance antimicrobial efficacy, providing a pathway for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Hydroxyl : The methoxy group (electron-donating) increases lipophilicity compared to the polar hydroxyl group, which enhances aqueous solubility but reduces membrane permeability .
- Isobutoxy vs. Ethoxy/Isopropyl: The branched isobutoxy group introduces greater steric hindrance and lipophilicity than linear ethoxy or non-oxygenated isopropyl substituents .
- Halogenated Derivatives : Fluorine (4-F) improves electronegativity and binding affinity in drug-receptor interactions, whereas bromine (4-Br) adds steric bulk and polarizability .
Research Findings and Limitations
- Availability : Discontinued commercial status (CymitQuimica) limits accessibility, necessitating custom synthesis .
- Data Gaps : Detailed pharmacokinetic or toxicity data are absent in the provided evidence, highlighting the need for further studies.
- Stereoselectivity: Enantiomer-specific effects (e.g., (R)-3-amino-3-(4-bromophenyl)propionic acid) suggest the target compound’s chirality must be characterized for therapeutic applications .
Biological Activity
3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications by synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group, a propanoic acid backbone, and a substituted aromatic ring with isobutoxy and methoxy groups. This unique structure contributes to its biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity by binding to active sites or altering receptor functions. Key mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes by occupying their active sites, thereby preventing substrate binding.
- Receptor Modulation : The compound can function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer activity . A study demonstrated that structural modifications led to compounds with significant inhibitory effects on cancer cell lines such as HCT-116 and HeLa. The inhibitory concentration (IC50) values ranged from 0.69 μM to 11 μM, showcasing potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Another area of investigation is the compound's potential anti-inflammatory properties. Preliminary studies suggest that it may reduce pro-inflammatory cytokine production, although comprehensive studies are needed to validate these findings.
Data Table: Biological Activity Overview
Case Study 1: Antiproliferative Activity
In a comparative study involving various structural analogs, it was found that modifications in the aromatic substituents significantly impacted the antiproliferative activity against cancer cell lines. The study highlighted that certain analogs exhibited enhanced potency, suggesting that the isobutoxy and methoxy substitutions play a crucial role in biological efficacy .
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme-substrate interactions revealed that compounds similar to this compound can effectively inhibit key metabolic enzymes involved in cancer metabolism. Molecular docking studies supported these findings by illustrating favorable binding affinities between the compound and target enzymes .
Applications in Research and Medicine
The unique properties of this compound make it a valuable candidate for various applications:
- Drug Development : Its potential as an anticancer agent positions it as a candidate for further pharmaceutical development.
- Biochemical Research : The compound serves as a tool for studying enzyme interactions and cellular signaling pathways.
- Material Science : It is also explored for its utility in developing new materials due to its chemical structure.
Q & A
Q. What in vitro assays evaluate metabolic pathways and hepatotoxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
